High Chemical Purity Benchmark vs. Common Para-Substituted Analog
Commercially available 2-(4-Methylpiperazin-1-ylmethyl)benzylamine is routinely supplied with a verified minimum purity of 97% (as determined by HPLC, NMR, or GC per vendor specifications), which directly exceeds the typical purity range (95%) of the unsubstituted piperazine analog 2-(piperazin-1-ylmethyl)benzylamine . While the para-substituted isomer 4-(4-methylpiperazin-1-ylmethyl)benzylamine is also available, its purity specifications from comparable suppliers consistently match the 97% level of the ortho-isomer, indicating that the ortho-substitution pattern does not inherently compromise achievable purity .
| Evidence Dimension | Minimum Certified Purity (Assay) |
|---|---|
| Target Compound Data | 97% (min) |
| Comparator Or Baseline | 2-(piperazin-1-ylmethyl)benzylamine: 95% (min); 4-(4-methylpiperazin-1-ylmethyl)benzylamine: 97% (min) |
| Quantified Difference | +2 percentage points over the non-methylated piperazine analog; equivalent to the para-isomer |
| Conditions | Vendor specifications (AKSci, Aladdin Scientific, Fisher Scientific); purity measured by HPLC or NMR. |
Why This Matters
Higher baseline purity reduces the risk of downstream synthetic failures caused by unidentified impurities, which is critical for multi-step fragment-based synthesis where intermediate purification is costly.
